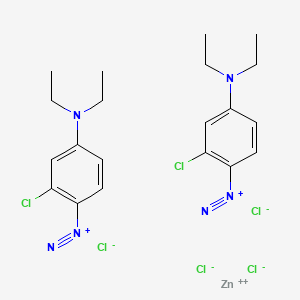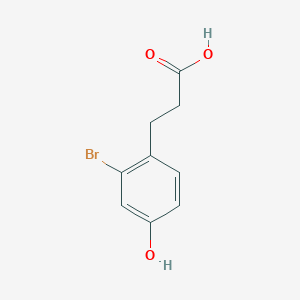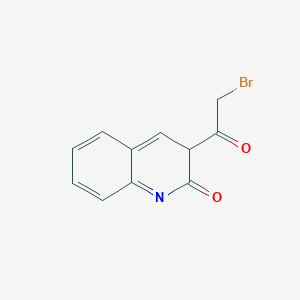
zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C10H13Cl4N3Zn. This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring, along with zinc and chloride ions. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2-chloro-4-(diethylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then reacted with zinc chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as hydroxyl, halide, or cyanide ions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide.
Coupling Reactions: These reactions are often performed in alkaline conditions using sodium hydroxide and are carried out at low temperatures to ensure the stability of the diazonium compound.
Major Products
Substitution Reactions: Products include phenols, halobenzenes, and nitriles.
Coupling Reactions: Products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Applications De Recherche Scientifique
Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions. These intermediates can undergo various reactions, including substitution and coupling, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the zinc and additional chloride ions.
2-chloro-4-(diethylamino)benzenediazonium chloride: Similar but does not form a complex with zinc.
Uniqueness
Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride is unique due to its ability to form stable complexes with zinc and chloride ions. This enhances its reactivity and stability, making it suitable for various applications in scientific research and industry .
Propriétés
Numéro CAS |
67763-26-2 |
|---|---|
Formule moléculaire |
C20H26Cl6N6Zn |
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H13ClN3.4ClH.Zn/c2*1-3-14(4-2)8-5-6-10(13-12)9(11)7-8;;;;;/h2*5-7H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
WEWRLBQDAGWPJO-UHFFFAOYSA-J |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)Cl.CCN(CC)C1=CC(=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)

![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)


![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)
